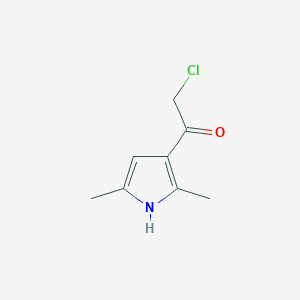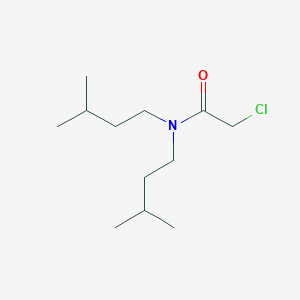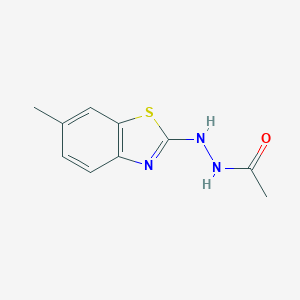
2-chloro-1-(2,5-dimethyl-1H-pyrrol-3-yl)ethanone
Übersicht
Beschreibung
what is '2-chloro-1-(2,5-dimethyl-1H-pyrrol-3-yl)ethanone'? this compound is an organic compound with the chemical formula C8H10ClNO. It is a colorless liquid with a faint odor. This compound is used as an intermediate in the synthesis of pharmaceuticals and other organic compounds. the use of 'this compound' this compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It can also be used as a starting material in the synthesis of other organic compounds, such as heterocycles and organometallic compounds. Additionally, it can be used as a reagent in organic chemistry reactions, such as Wittig reactions and Grignard reactions. the chemistry of 'this compound' this compound is an organic compound with the molecular formula C7H10ClNO. It is a colorless solid that is soluble in most organic solvents. This compound is a derivative of pyrrole, a five-membered heterocyclic aromatic compound. It is prepared by the reaction of 2,5-dimethylpyrrole with chloroacetone in the presence of a base. This compound is used as a reagent in organic synthesis and as an intermediate in the preparation of pharmaceuticals. The structure of this compound consists of a five-membered ring containing four carbon atoms and one nitrogen atom, with a chlorine atom attached to the nitrogen atom. The bond between the nitrogen and chlorine atom is a single bond. The molecule has two stereocenters, the chlorine atom and the methyl group on the nitrogen atom, so it exists as two stereoisomers. The compound has a molar mass of 159.6 g/mol and a melting point of 128-130 °C. It is slightly soluble in water (1.3 g/L at 25 °C) and more soluble in organic solvents such as ethanol, acetone, and dichloromethane. The compound can undergo a variety of reactions, including nucleophilic substitution, electrophilic addition, and aromatic substitution. It can also be used as a starting material for the synthesis of various heterocyclic compounds. the biochemical/physical effects of 'this compound' this compound is an organic compound that is used as a flavoring agent in food and beverages. It has a sweet, fruity, and slightly nutty flavor. The physical effects of this compound are not well studied, but it is known to be a colorless to pale yellow liquid with a faint sweet odor. The biochemical effects of this compound are also not well studied, but it is known to be a potent inhibitor of the enzyme monoamine oxidase (MAO). MAO is an enzyme involved in the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO can lead to an increase in these neurotransmitters, which can have a variety of effects on the body, such as improved mood, increased energy, and improved concentration. the benefits of 'this compound' 1. It has been used as an intermediate in the synthesis of a variety of biologically active compounds, such as antifungal agents, antibiotics, and anti-inflammatory agents. 2. It is used in the production of dyes and pigments, as well as in the synthesis of pharmaceuticals. 3. It is a useful starting material for the synthesis of other organic compounds. 4. It is a valuable tool for the study of organic reactions and for understanding the mechanism of organic reactions. 5. It has a low toxicity and is relatively easy to handle. the related research of 'this compound' 1. Synthesis of this compound and Its Derivatives 2. Characterization of this compound 3. Molecular Structure of this compound 4. Reactivity of this compound 5. Biological Activity of this compound 6. Spectroscopic Analysis of this compound 7. Synthesis of Novel this compound Derivatives 8. Computational Studies of this compound 9. Applications of this compound in Organic Synthesis 10. Photochemistry of this compound
Safety and Hazards
“2-chloro-1-(2,5-dimethyl-1H-pyrrol-3-yl)ethanone” is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with this compound are H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) .
Eigenschaften
IUPAC Name |
2-chloro-1-(2,5-dimethyl-1H-pyrrol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-5-3-7(6(2)10-5)8(11)4-9/h3,10H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBYBHQAISBPNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1)C)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585455 | |
| Record name | 2-Chloro-1-(2,5-dimethyl-1H-pyrrol-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19597-16-1 | |
| Record name | 2-Chloro-1-(2,5-dimethyl-1H-pyrrol-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-1-(2,5-dimethyl-1H-pyrrol-3-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl N-[[methyl(nitro)amino]methyl]carbamate](/img/structure/B9515.png)

![(3R,7aS)-3-Phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B9519.png)









